2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide
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Overview
Description
2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a sulfonyl group, and a furan ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl prop-2-enamide backbone, followed by the introduction of the cyano group and the sulfonyl group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to control reaction times and temperatures precisely, as well as advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano group and the sulfonyl group are often key functional groups that participate in binding interactions with these targets, influencing pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.
2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(pyridin-2-yl)prop-2-enamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to similar compounds with thiophene or pyridine rings. These differences can affect the compound’s reactivity, biological activity, and overall utility in various applications.
Properties
IUPAC Name |
2-cyano-N-(2,4-dimethoxyphenyl)sulfonyl-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6S/c1-22-12-5-6-15(14(9-12)23-2)25(20,21)18-16(19)11(10-17)8-13-4-3-7-24-13/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIDQNUGYCYDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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